molecular formula C13H17NO3 B1382132 tert-Butyl 4-hydroxyisoindoline-2-carboxylate CAS No. 871013-92-2

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

Cat. No.: B1382132
CAS No.: 871013-92-2
M. Wt: 235.28 g/mol
InChI Key: KAWGDHUTSZFFIP-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxyisoindoline-2-carboxylate: is an organic compound with the molecular formula C13H17NO3 . It is a derivative of isoindoline, a heterocyclic compound that contains a

Scientific Research Applications

Synthesis and Chemical Transformation

Tert-Butyl 4-hydroxyisoindoline-2-carboxylate is instrumental in chemical synthesis and transformation processes. López-Valdez et al. (2011) demonstrated its use in the synthesis of cichorine and 4-hydroxyisoindolin-1-one natural products through an oxidative radical cyclization process (López-Valdez et al., 2011). Similarly, Patil and Luzzio (2017) employed tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, a derivative, for the synthesis of triazolylalanine analogues through click chemistry (Patil & Luzzio, 2017).

Pharmacological Research

In pharmacological research, compounds like this compound play a role in the development of new drugs. O’Neill et al. (2009) discussed the use of N-tert-Butyl isoquine, a derivative, as a 4-aminoquinoline antimalarial drug candidate (O’Neill et al., 2009).

Material Science and Organic Chemistry

This compound is also significant in material science and organic chemistry. For instance, Raphael et al. (2012) synthesized a new aromatic carboxylate ligand using a derivative for the support of lanthanide coordination compounds (Raphael et al., 2012). Additionally, Lee et al. (2005) utilized tert-butyl ester derivatives in the enantioselective synthesis of α-(hydroxymethyl)-glutamic acid, highlighting its relevance in stereoselective synthesis (Lee et al., 2005).

Analytical Chemistry

In analytical chemistry, Bailey et al. (1981) established a method for determining the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry, where tert-butyl derivatives were essential for the analytical process (Bailey et al., 1981).

Safety and Hazards

The safety information for tert-Butyl 4-hydroxyisoindoline-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWGDHUTSZFFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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